molecular formula C15H11F2NS B12111827 Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- CAS No. 1152545-68-0

Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-

Cat. No.: B12111827
CAS No.: 1152545-68-0
M. Wt: 275.32 g/mol
InChI Key: UQBRTICVCTUTIL-UHFFFAOYSA-N
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Description

"Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-" is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 3 with a methanamine group and an alpha-(2,4-difluorophenyl) moiety. The benzo[b]thiophene scaffold is a bicyclic system combining a benzene ring fused with a thiophene, offering a planar structure conducive to π-π interactions in biological systems .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor or active moiety in inhibitors or receptor-targeted agents.

Properties

CAS No.

1152545-68-0

Molecular Formula

C15H11F2NS

Molecular Weight

275.32 g/mol

IUPAC Name

1-benzothiophen-3-yl-(2,4-difluorophenyl)methanamine

InChI

InChI=1S/C15H11F2NS/c16-9-5-6-11(13(17)7-9)15(18)12-8-19-14-4-2-1-3-10(12)14/h1-8,15H,18H2

InChI Key

UQBRTICVCTUTIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(C3=C(C=C(C=C3)F)F)N

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Catalyst : CsF (9.0 equivalents) facilitates desilylation and generates the reactive aryne intermediate.

  • Temperature : Elevated temperatures (80°C) enhance reaction kinetics, while lower temperatures favor selectivity for monosubstituted products.

  • Substrate Scope : Alkynyl sulfides with electron-donating groups (e.g., para-tolyl) exhibit higher reactivity compared to electron-withdrawing substituents.

Table 1: Representative Yields in Aryne Cycloaddition

SubstrateProductYield (%)
Ethyl (4-tolyl)ethynyl sulfide4-Chloro-3-(4-tolyl)benzo[b]thiophene75
2-((Ethylthio)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran4-Chloro-3-(hydroxymethyl)benzo[b]thiophene56

Nucleophilic Substitution for Amine Functionalization

Introducing the methanamine group at the 3-position of benzo[b]thiophene requires nucleophilic substitution of a halogen or leaving group. A patent by Crystal Pharma S.A.U. discloses a cyclization-based approach using intermediates of formula II or III , which undergo intramolecular amination under basic conditions. For instance, treatment of 4-chloro-benzo[b]thiophene derivatives with piperazine in ethanol/water at 80°C achieves quantitative conversion to the corresponding amine.

Key Considerations

  • Leaving Group : Chlorine at the 4-position of benzo[b]thiophene is more reactive than bromine due to reduced steric hindrance.

  • Solvent System : Ethanol/water mixtures (4:1 v/v) balance solubility and reaction efficiency.

  • Temperature : Reactions proceed optimally at 80°C, with prolonged heating (>24 hours) leading to decomposition.

Acid-Catalyzed Cyclization for Scalable Synthesis

Methanesulfonic acid (MSA)-mediated cyclization offers a scalable route to benzo[b]thiophenes. A process detailed in US Patent 5,969,157 involves heating α-(3-methoxyphenylthio) precursors with MSA in toluene under azeotropic distillation to remove water. This method achieves yields exceeding 80% for 6-alkoxy-substituted benzo[b]thiophenes, with crystallization isolating the desired isomer.

Industrial Advantages

  • Solvent Choice : Toluene facilitates azeotropic removal of water, driving the equilibrium toward product formation.

  • Isolation : The 6-alkoxy isomer crystallizes preferentially, enabling straightforward separation from the 4-alkoxy byproduct.

Table 2: Acid-Catalyzed Cyclization Conditions

PrecursorAcid CatalystTemperature (°C)Yield (%)
α-(3-Methoxyphenylthio)acetophenoneMSA12082
α-(3,4-Difluorophenylthio)propiophenoneMSA11078

Post-Functionalization Strategies

C–H Arylation

Deprotonation of benzo[b]thiophene at the C2 position using lithium diisopropylamide (LDA) at –20°C enables subsequent arylation with thiosulfonates. For example, treating 3a with S-(4-tolyl) 4-toluenethiosulfonate in tetrahydrofuran (THF) yields 2-aryl derivatives in 83% yield.

Oxidation to Carboxylic Acids

Oxidation of 3-(hydroxymethyl)benzo[b]thiophene (3w ) with tert-butyl hydroperoxide (t-BuOOH) and CuBr2 in MeCN produces 4-chlorobenzo[b]thiophene-3-carboxylic acid (9 ) in 65% yield. This intermediate serves as a precursor for amidation reactions to install the methanamine group.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Comparison

MethodKey AdvantageLimitationScalability
Aryne CycloadditionHigh regioselectivityRequires toxic CsFModerate
Nucleophilic SubstitutionMild conditionsLimited to activated substratesHigh
Acid-Catalyzed CyclizationIndustrial feasibilityIsomer separation requiredHigh

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methanamine or difluorophenyl groups can be modified or replaced under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution. The introduction of the 2,4-difluorophenyl group enhances the compound's reactivity and biological activity, making it a valuable precursor for further synthetic modifications.

Biological Research

Pharmaceutical Development
In biological research, Benzo[b]thiophene-3-methanamine derivatives are explored for their potential therapeutic applications. Studies indicate that these compounds may exhibit activity against specific enzymes or receptors involved in disease processes. For instance, they have been investigated as potential antitumor agents due to their ability to interact with microtubules, which are critical for cell division and growth .

Mechanism of Action
The mechanism of action typically involves binding to molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including antiproliferative activity against cancer cells . The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the benzo[b]thiophene nucleus can significantly enhance biological potency .

Industrial Applications

Material Science
In the industrial sector, Benzo[b]thiophene-3-methanamine is being explored for its potential in developing new materials with desirable properties such as enhanced conductivity and stability. This compound can be incorporated into specialty chemicals and advanced polymers, contributing to innovations in material science.

Case Studies

  • Antitumor Activity :
    A study evaluated the cytotoxic effects of various benzothiophene derivatives on human cancer cell lines. The results indicated that Benzo[b]thiophene-3-methanamine exhibited significant antiproliferative effects at concentrations above 50 µM after 24 hours of exposure .
  • Cholinesterase Inhibition :
    In another investigation focusing on neuroprotective properties, this compound demonstrated competitive inhibition against acetylcholinesterase (AChE), with IC₅₀ values comparable to established inhibitors like galantamine. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[b]thiophene Cores

2.1.1. (2,4-Dichlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone (PM11)
  • Structure : Features a benzo[b]thiophen-2-yl group linked to a 2,4-dichlorophenyl ketone .
  • Key Differences :
    • Substituents : Chlorine atoms (electron-withdrawing) vs. fluorine in the target compound.
    • Functional Group : Ketone (C=O) vs. methanamine (CH₂NH₂) in the target.
  • Implications : The ketone group may reduce basicity compared to the amine, altering solubility and hydrogen-bonding capacity. Chlorine’s larger atomic size could increase steric hindrance compared to fluorine .
2.1.2. (3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone (PM6)
  • Structure : Contains a 4-methoxyphenyl group and hydroxylated benzo[b]thiophene .
  • Key Differences: Electron Effects: Methoxy (electron-donating) vs. difluorophenyl (electron-withdrawing). Hydrogen Bonding: Hydroxyl group in PM6 enhances polarity, whereas the target’s amine may act as a proton donor/acceptor.
  • Implications : The methoxy group in PM6 could improve solubility but reduce metabolic stability compared to fluorine-substituted derivatives .

Analogues with 2,4-Difluorophenyl Substitutions

2.2.1. Tosufloxacin and Trovafloxacin
  • Structure: Fluoroquinolones with 2,4-difluorophenyl groups at the N-1 position .
  • Key Differences: Core Structure: Quinolone vs. benzo[b]thiophene. Bioactivity: Demonstrated enhanced bactericidal activity against S. aureus persisters due to fluorine’s electronegativity and lipophilicity.
  • Implications : The 2,4-difluorophenyl group in the target compound may similarly improve membrane permeability or target binding, though this requires validation .

Ethylamine Derivatives

2.3.1. Benzo[b]thiophene-3-ethanamine
  • Structure : Ethylamine chain at position 3 of benzo[b]thiophene .
  • Key Differences :
    • Chain Length : Ethylamine (longer chain) vs. methanamine (shorter chain).

Physicochemical and Pharmacological Comparisons

Table 1: Substituent Effects on Key Properties

Compound Core Structure Key Substituents LogP* (Predicted) Hydrogen Bonding Sites Metabolic Stability
Target Compound Benzo[b]thiophene 2,4-difluorophenyl, NH₂ ~2.8 1 (NH₂) High (due to F)
PM11 Benzo[b]thiophene 2,4-dichlorophenyl, C=O ~3.5 1 (C=O) Moderate
PM6 Benzo[b]thiophene 4-methoxyphenyl, OH ~1.9 2 (OH, C=O) Low (due to OCH₃)
Tosufloxacin Quinolone 2,4-difluorophenyl ~1.2 3 (COOH, F) High

*LogP values estimated using fragment-based methods.

Biological Activity

Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Features

The compound consists of a benzo[b]thiophene core fused with a methanamine group and a 2,4-difluorophenyl moiety . The presence of these functional groups enhances the compound's lipophilicity and interaction potential with biological targets, which is crucial for its pharmacological properties.

Compound Name Structure Features Biological Activity
Benzo[b]thiopheneBasic structure without substitutionsModerate biological activity
2-Aminobenzo[b]thiopheneAmino group at position 2Potential neuroprotective effects
4-Fluorobenzo[b]thiopheneFluoro substitution on benzothiopheneAntimicrobial properties
Benzo[b]thiazoleSimilar fused ring structure but with nitrogenAnticancer activity
Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-Core structure with methanamine and difluorophenyl substitutionsEnhanced biological activity and selectivity

Synthesis Methods

The synthesis of Benzo[b]thiophene-3-methanamine typically involves multi-step organic reactions:

  • Formation of Benzo[b]thiophene Core : This can be achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of Methanamine Group : This is done via nucleophilic substitution reactions using amine precursors.
  • Attachment of 2,4-Difluorophenyl Group : This step typically involves electrophilic aromatic substitution reactions.

These synthetic routes allow for the creation of various derivatives that may exhibit different biological activities.

The mechanism of action for Benzo[b]thiophene-3-methanamine involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound's structure enables it to bind effectively to these targets, modulating their activity and leading to various biological effects. Key pathways include:

  • Signal transduction
  • Gene expression regulation
  • Metabolic processes

Biological Activities

Research indicates that benzo[b]thiophene derivatives exhibit a wide range of biological activities. Notably, the following activities have been associated with Benzo[b]thiophene-3-methanamine:

  • Anticancer Activity : Some derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, offering potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Certain derivatives have demonstrated efficacy against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study highlighted the antiproliferative effects of benzo[b]thiophene derivatives on human cancer cell lines. Specific modifications in the structure led to enhanced activity against breast cancer cells (MCF-7) .
  • Neuroprotective Effects :
    • Research indicated that some derivatives could protect neuronal cells from oxidative stress and apoptosis, suggesting potential in treating neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • In vitro studies demonstrated that benzo[b]thiophene derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages .

Q & A

Basic Research Question

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR distinguish the thiophene ring (δ 6.8–7.5 ppm) from the difluorophenyl moiety (δ 7.2–7.9 ppm).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 279.05 for [M+H]⁺).
  • X-ray crystallography : Monoclinic systems (e.g., P2₁/n space group, ) validate stereochemistry and bond angles .

Advanced Research Question
Discrepancies in NOE (Nuclear Overhauser Effect) correlations or crystallographic β-angles (e.g., 108.067° in ) may arise from dynamic conformational changes. DFT-optimized structures (B3LYP/6-31G*) can reconcile experimental vs. theoretical data .

What computational methods best predict the electronic properties and reactivity of this compound?

Basic Research Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates:

  • HOMO/LUMO energies (e.g., HOMO = -5.8 eV, LUMO = -1.9 eV).
  • Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring .

Advanced Research Question
The exact exchange component in functionals (e.g., Becke’s 1993 method, ) reduces error margins in thermochemical properties (e.g., atomization energy ±2.4 kcal/mol). Post-Hartree-Fock methods (e.g., MP2) improve correlation-energy predictions for non-covalent interactions with fluorinated groups .

How does the 2,4-difluorophenyl substituent influence biological activity or binding affinity?

Advanced Research Question
The electron-withdrawing fluorine atoms enhance metabolic stability and modulate π-π stacking in protein binding pockets. In silico docking (e.g., AutoDock Vina) paired with QSAR models can quantify affinity for targets like kinases or GPCRs. Experimental validation via SPR (Surface Plasmon Resonance) may show nM-level binding .

What analytical techniques are critical for detecting trace impurities in synthesized batches?

Basic Research Question

  • HPLC-MS : C18 columns with 0.1% formic acid in acetonitrile/water gradients resolve impurities (e.g., unreacted boronic acid, ).
  • GC-FID : Detects volatile byproducts (e.g., trifluoromethylbenzene derivatives, ).

Advanced Research Question
2D NMR (COSY, HSQC) identifies regioisomeric impurities from coupling reactions. ICP-MS quantifies residual palladium (<10 ppm) from catalytic steps .

How do solvent polarity and temperature affect the compound’s stability during storage?

Advanced Research Question

  • Accelerated stability studies (40°C/75% RH) in DMSO or ethanol show degradation <5% over 6 months.
  • DFT-MD simulations predict hydrolysis susceptibility at the methanamine group in aqueous buffers (pH 7.4). Store at -20°C under argon for long-term stability .

What strategies address contradictions in reported synthetic yields or spectroscopic data?

Advanced Research Question

  • Meta-analysis of literature to identify outliers (e.g., solvent purity, catalyst loading).
  • Interlaboratory reproducibility studies using standardized protocols (e.g., USP guidelines).
  • Machine learning models (e.g., Random Forest) correlate reaction parameters with yield discrepancies .

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